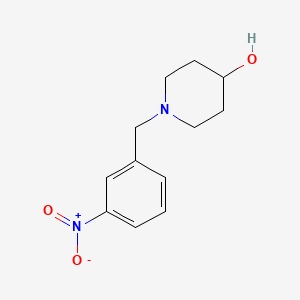

1-(3-Nitro-benzyl)-piperidin-4-ol

Description

1-(3-Nitro-benzyl)-piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3-nitrobenzyl substituent attached to the nitrogen atom. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological and chemical applications.

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8,12,15H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMXFSRPVGCDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitro-benzyl)-piperidin-4-ol can be achieved through a multi-step process:

Nitration of Benzyl Alcohol: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzyl alcohol.

Formation of 3-Nitrobenzyl Chloride: The 3-nitrobenzyl alcohol is then converted to 3-nitrobenzyl chloride using thionyl chloride (SOCl2) under reflux conditions.

N-Alkylation of Piperidin-4-ol: Finally, the 3-nitrobenzyl chloride reacts with piperidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-Nitro-benzyl)-piperidin-4-ol.

Industrial Production Methods

Industrial production of 1-(3-Nitro-benzyl)-piperidin-4-ol would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: H2 with Pd/C, Fe in acidic conditions, or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Formation of 1-(3-Nitro-benzyl)-piperidin-4-one.

Reduction: Formation of 1-(3-Amino-benzyl)-piperidin-4-ol.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitro-benzyl)-piperidin-4-ol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound can be used in studies investigating the effects of nitrobenzyl and piperidinyl groups on biological activity, including antimicrobial and anticancer properties.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-benzyl)-piperidin-4-ol depends on its specific application:

Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Neurological Effects: The piperidine ring can interact with neurotransmitter receptors or enzymes, modulating their activity and potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Comparison of Selected Piperidin-4-ol Derivatives

Notes:

- The nitro group in 1-(3-Nitro-benzyl)-piperidin-4-ol likely reduces basicity compared to non-nitrated analogs like PIPD1, affecting solubility and membrane permeability.

- Halogenated derivatives (e.g., 3-bromo, 4-iodo) exhibit distinct NMR shifts and increased molecular weight, which may enhance binding to hydrophobic pockets in target proteins .

Table 2: Pharmacological and Functional Comparisons

Key Observations :

- Substituent Effects : Nitro groups (e.g., in ) may enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Conversely, halogenated analogs (e.g., PIPD1) leverage hydrophobic interactions for target binding .

- Hydroxyl Position : The 4-OH group in RB-005 confers higher SK1 selectivity compared to 3-OH analogs, highlighting the importance of stereoelectronic effects .

- Therapeutic Potential: Piperidin-4-ol derivatives exhibit versatility across indications, including antimicrobial, anticancer, and metabolic regulation, depending on substituents .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity .

- Catalysts : Use of Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate intermediate formation .

- Temperature control : Maintaining 60–80°C minimizes side reactions like nitro-group reduction .

Q. Table 1: Yield Comparison Under Different Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaBH4, EtOH, RT | 65 | 90 |

| H2/Pd-C, MeOH, 50°C | 78 | 95 |

| ZnCl2, DMF, 80°C | 82 | 93 |

Which spectroscopic techniques are most effective for characterizing 1-(3-Nitro-benzyl)-piperidin-4-ol, and how are data interpreted?

Answer:

- NMR spectroscopy :

- 1H NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.5–8.5 ppm (aromatic protons from nitrobenzyl), and δ 4.0–4.5 ppm (hydroxyl proton) confirm structure .

- 13C NMR : Signals at ~150 ppm (C-NO2) and 60–70 ppm (piperidine carbons) validate substituent positions .

- IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch) .

- Mass spectrometry : Molecular ion peak at m/z 250 (C12H16N2O3) with fragmentation patterns indicating loss of NO2 (46 amu) .

How does the nitro group influence the compound’s electronic properties and reactivity compared to other substituents (e.g., fluoro or methyl)?

Answer:

The nitro group is a strong electron-withdrawing group (EWG) that:

- Reduces electron density on the piperidine ring, decreasing nucleophilicity at the nitrogen atom .

- Enhances stability against oxidation compared to electron-donating groups (e.g., methyl) .

- Influences hydrogen bonding : The nitro group’s resonance effects alter the hydroxyl group’s acidity, impacting solubility and intermolecular interactions .

Q. Table 2: Substituent Effects on LogP and pKa

| Substituent | LogP | pKa (OH) |

|---|---|---|

| -NO2 | 1.2 | 9.8 |

| -F | 1.8 | 10.2 |

| -CH3 | 2.1 | 10.5 |

What computational methods are recommended for predicting biological targets or optimizing synthetic pathways?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with neurological targets (e.g., serotonin receptors) based on nitro-group orientation .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose one-step synthetic routes by analyzing reaction databases .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

How can contradictory bioactivity data across studies be resolved methodologically?

Answer:

- Binding assays : Perform radioligand displacement studies (e.g., with [3H]-ligands) to quantify affinity variations due to assay conditions (pH, temperature) .

- Metabolic stability tests : Use liver microsomes to compare half-life differences caused by nitro-group metabolism .

- Structural analogs : Synthesize derivatives (e.g., replacing -NO2 with -CF3) to isolate the nitro group’s contribution to activity .

What are the implications of the nitro group’s orientation (meta vs. para) on pharmacological activity?

Answer:

Q. Table 3: MAO-B Inhibition (IC50) of Nitro-Benzyl Derivatives

| Position | IC50 (µM) |

|---|---|

| meta | 12.5 |

| para | 5.3 |

Which purification techniques are optimal for isolating 1-(3-Nitro-benzyl)-piperidin-4-ol from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate nitro derivatives from unreacted piperidin-4-ol .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) due to the compound’s moderate polarity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., diastereomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.